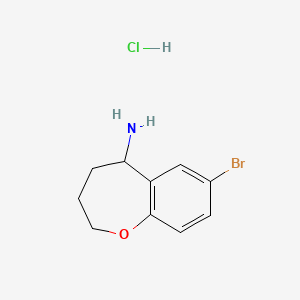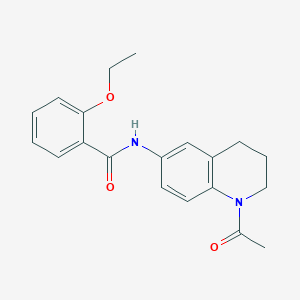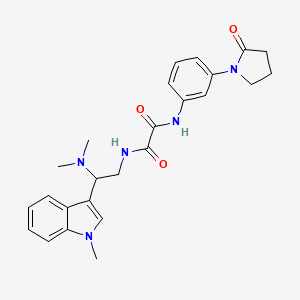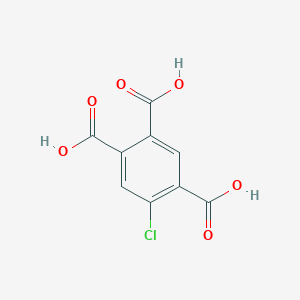![molecular formula C24H30N4O3 B2668908 (4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034542-98-6](/img/structure/B2668908.png)
(4-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the tetrahydro-2H-pyran ring could participate in a variety of cycloaddition reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and others can be determined experimentally. For instance, 4-Phenyltetrahydro-2H-pyran has a density of 1.0±0.1 g/cm3, a boiling point of 253.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on structurally similar compounds emphasizes the importance of molecular interaction studies. For example, studies involving cannabinoid receptor antagonists explore the conformational analysis and energetic stability of compounds, contributing to the development of unified pharmacophore models for receptor ligands. This is crucial for understanding how such compounds interact with receptors at the molecular level (J. Shim et al., 2002).
Synthesis and Characterization of Derivatives
The synthesis and characterization of pyrazoline derivatives highlight the biological and pharmaceutical significance of these scaffolds. For instance, derivatives synthesized via the cyclization of chalcones with substituted benzyl hydrazides have been confirmed by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and mass spectrometry, showcasing the methodological advancements in synthesizing biologically active compounds (Amara Mumtaz et al., 2015).
Biological Activities
Compounds structurally related to the query show a range of biological activities, including antimicrobial and antifungal properties. The exploration of these activities is vital for the development of new therapeutic agents. For example, newly synthesized pyrazoline and pyridine derivatives exhibit significant antimicrobial activity, indicating their potential as leads for developing novel antibacterial and antifungal agents (Satyender Kumar et al., 2012).
X-ray Structure Characterisation
X-ray structure characterization provides detailed insights into the molecular geometry of novel compounds, which is essential for understanding their pharmacological potential. The structural determination of novel pyrazole carboxamide derivatives, for example, underscores the role of crystallography in drug discovery and development processes (Hong-Shui Lv et al., 2013).
properties
IUPAC Name |
[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c29-22(21-18-20-8-4-5-11-28(20)25-21)26-12-14-27(15-13-26)23(30)24(9-16-31-17-10-24)19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVQVHAPUUHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4(CCOCC4)C5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)propanamide](/img/structure/B2668827.png)



![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)

![Morpholin-4-yl-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B2668841.png)
![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)

